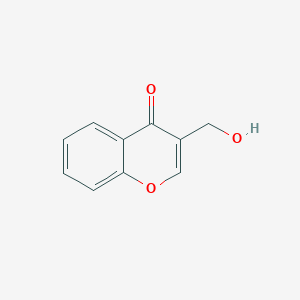

3-(Hydroxymethyl)chromone

Description

Overview of the Chromone (B188151) Scaffold in Medicinal Chemistry

The chromone, or 4H-1-benzopyran-4-one, is a bicyclic heterocyclic compound that is a prominent structural motif in a vast number of natural products, particularly those of plant origin. core.ac.ukresearchgate.net This scaffold is recognized as a "privileged structure" in medicinal chemistry, a term that describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govacs.org This versatility has made chromone and its derivatives a fertile ground for drug discovery and development programs. core.ac.ukresearchgate.net

The chromone nucleus is a key component in a wide array of biologically active compounds, including flavonoids and isoflavonoids. core.ac.ukresearchgate.net Derivatives of the chromone scaffold have demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netacs.orgtsijournals.com The rigid structure of the chromone ring system provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its biological and physicochemical properties. researchgate.net This adaptability has led to the synthesis of numerous chromone-based compounds with potential applications in treating a range of diseases, from cancer and neurodegenerative disorders to diabetes and microbial infections. nih.govacs.org

Historical Context and Evolution of 3-(Hydroxymethyl)chromone Research

The history of chromone chemistry is rooted in the study of natural products. One of the earliest and most well-known examples of a clinically used chromone is khellin (B1673630), a furanochromone extracted from the plant Ammi visnaga. core.ac.ukresearchgate.net Historically, khellin has been used for its diuretic and muscle-relaxant properties, and in the treatment of conditions like angina and asthma. researchgate.net

Research into synthetic chromones and their derivatives has evolved significantly over the years. The development of new synthetic methodologies has allowed for the creation of a diverse library of chromone-based compounds. researchgate.netacs.org Within this expansive field, the study of this compound represents a specific area of interest. An efficient synthesis for 3-(hydroxymethyl)-4H-chromen-4-ones involves the hydroxymethylation of the precursor 2-hydroxy-4-chromanones, followed by acid dehydration. researchgate.net The synthesis of the title compound, this compound, has also been achieved from 3-formylchromone. iucr.org The structural and electronic properties of this compound have been investigated, with studies detailing its crystal structure and the spatial arrangement of its atoms. iucr.org

Strategic Importance of the Hydroxymethyl Moiety at the C3 Position

The introduction of a hydroxymethyl (-CH₂OH) group at the C3 position of the chromone ring is a key strategic modification that significantly influences the compound's chemical reactivity and biological potential. This functional group is of considerable interest due to its ability to participate in hydrogen bonding and to serve as a versatile synthetic handle for further molecular elaboration. iucr.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-(hydroxymethyl)chromen-4-one |

InChI |

InChI=1S/C10H8O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6,11H,5H2 |

InChI Key |

CCUIZOSFSPCGLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxymethyl Chromone and Its Derivatives

Direct Synthesis of 3-(Hydroxymethyl)chromone

Direct synthesis methods primarily involve the reduction of a pre-formed chromone (B188151) structure or the direct introduction of a hydroxymethyl group.

The reduction of the aldehyde group in 3-formylchromones is a common and direct route to 3-(hydroxymethyl)chromones. uchile.cltandfonline.com The Vilsmeier-Haack reaction of o-hydroxyacetophenones is a facile method for obtaining the 3-formylchromone precursors. uchile.cltandfonline.com Several reducing agents have been employed for this selective transformation, each with its own advantages and limitations.

The combination of sodium borohydride (B1222165) (NaBH4) and aluminum chloride (AlCl3) has been utilized for the selective reduction of the formyl group in 3-formylchromone. tandfonline.com This method, however, was reported to give very low yields of the desired this compound. tandfonline.com In some cases, particularly with certain 2-substituted chromones, this reagent combination, along with other reducing agents like sodium borohydride alone or DIBAL-H in tetrahydrofuran, led to the reduction of both the aldehyde and the α,β-ethylenic double bond. tandfonline.com

An improved and selective method for the reduction of 3-formylchromones involves the use of basic alumina (B75360) in 2-propanol. uchile.cltandfonline.com This heterogeneous system offers good yields (50-60%) for the selective reduction of the aldehyde group without affecting the pyrone ring's C2-C3 double bond. uchile.cltandfonline.com The reaction is typically carried out by stirring the 3-formylchromone with basic alumina in 2-propanol at 75°C for about 4 hours. uchile.cltandfonline.com A key advantage of this method is that the basic alumina does not require a pre-drying activation process, simplifying the procedure. tandfonline.com The use of 2-propanol on dried Woelm alumina has also been reported to be effective for the clean and rapid reduction of various aldehydes to their corresponding alcohols.

Table 1: Reduction of Substituted 3-Formylchromones with Basic Alumina and 2-Propanol uchile.cltandfonline.com

| Entry | Substituent (R) | Product | Yield (%) | Melting Point (°C) |

| 1 | H | 3-(Hydroxymethyl)-4-oxo-4H-1-benzopyrane | 60 | 109-110 |

| 2 | 6-Cl | 6-Chloro-3-(hydroxymethyl)-4-oxo-4H-1-benzopyrane | 55 | 162-163 |

| 3 | 7-OH | 7-Hydroxy-3-(hydroxymethyl)-4-oxo-4H-1-benzopyrane | 20 | 204-205 |

| 4 | 6-OCH3 | 3-(Hydroxymethyl)-6-methoxy-4-oxo-4H-1-benzopyrane | 50 | 151-152 |

Data sourced from Araya-Maturana et al. (2003). uchile.cl

The borane-tetrahydrofuran (B86392) (BH3·THF) complex is another reagent employed for the reduction of 3-formylchromones. wikipedia.org This reagent is a versatile reducing agent capable of reducing various functional groups, including aldehydes, ketones, and carboxylic acids. msanet.comchemicalbook.com While specific yield data for the reduction of 3-formylchromone using BH3·THF is not extensively detailed in the provided context, it is a well-established reagent for such transformations in organic synthesis. wikipedia.orgorganic-chemistry.org

An efficient and versatile synthesis of 3-(hydroxymethyl)chromones involves the hydroxymethylation of 2-hydroxy-4-chromanones followed by acid-catalyzed dehydration. researchgate.net This method provides a route to variously substituted 3-(hydroxymethyl)-4H-chromen-4-ones. researchgate.net

A novel synthesis of 3-(hydroxymethyl)chromones has been developed starting from o-hydroxy-ω-(methylsulfinyl)acetophenones. researchgate.net These precursors are utilized to construct the chromone ring and introduce the hydroxymethyl group at the 3-position. researchgate.net The resulting 3-(hydroxymethyl)chromones serve as versatile intermediates for the synthesis of other 3-substituted chromones, such as 3-formyl, 3-cyano, and 3-chloromethyl derivatives. researchgate.net

Reduction of 3-Formylchromone Precursors

Asymmetric Synthesis Approaches

A significant advancement in the synthesis of chiral chroman derivatives involves the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of 3-formylchromones. acs.orgbohrium.com This method provides a direct route to enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives through a dynamic kinetic resolution process. acs.orgscribd.com The reaction employs a chiral rhodium catalyst, such as a complex with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and utilizes a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen source. acs.orgthieme-connect.com

This process is highly efficient, proceeding under mild conditions with low catalyst loading. acs.org It achieves a cascade of reductions, converting both the aldehyde at the 3-position and the keto group at the 4-position of the chromone ring, thereby creating two new stereocenters in a single step. scribd.comthieme-connect.com The reaction demonstrates excellent diastereoselectivity, favoring the cis isomer, and produces high enantiomeric excess. acs.org

The reaction starts with various substituted 3-formylchromones and, through the ATH process, yields the corresponding cis-3-(hydroxymethyl)chroman-4-ol derivatives. The results highlight the method's effectiveness across different substrates, consistently delivering good yields, high diastereomeric ratios (dr), and exceptional enantioselectivities (ee). acs.org

Table 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of 3-Formylchromones acs.org

| Starting Material (3-Formylchromone Derivative) | Product (cis-3-(hydroxymethyl)chroman-4-ol Derivative) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 3-Formylchromone | cis-3-(Hydroxymethyl)chroman-4-ol | 89 | 97:3 | >99 |

| 6-Chloro-3-formylchromone | cis-6-Chloro-3-(hydroxymethyl)chroman-4-ol | 91 | 98:2 | >99 |

| 6-Bromo-3-formylchromone | cis-6-Bromo-3-(hydroxymethyl)chroman-4-ol | 92 | 98:2 | >99 |

| 6-Fluoro-3-formylchromone | cis-6-Fluoro-3-(hydroxymethyl)chroman-4-ol | 88 | 97:3 | >99 |

| 7-Methoxy-3-formylchromone | cis-7-Methoxy-3-(hydroxymethyl)chroman-4-ol | 85 | 96:4 | >99 |

| 7-Fluoro-3-formylchromone | cis-7-Fluoro-3-(hydroxymethyl)chroman-4-ol | 87 | 96:4 | >99 |

Advanced Synthetic Strategies for Functionalized Chromones Relevant to this compound

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex, functionalized chromone derivatives from simple precursors in a single pot. rsc.orgresearchgate.netrsc.org These strategies are integral to creating hybrid molecules that combine the chromone scaffold with other important chemical moieties.

An efficient method for preparing novel chromone-based α-amino acid derivatives involves the alkylation of a glycinate (B8599266) Schiff base with 3-bromomethyl chromone. ias.ac.inaragen.com This approach allows for the synthesis of unnatural amino acids where a chromone moiety is conjugated to the amino acid structure, creating analogues of amino acids like phenylalanine. researchgate.net The process yields new hybrid molecules such as 2-amino-3-(4-oxo-3-chromenyl)propanoic acid. ias.ac.inaragen.com This synthetic route is noted for being more efficient and producing fewer side products compared to previous methods. aragen.com

Table 2: Synthesized Chromone-Amino Acid Conjugates ias.ac.inaragen.com

| Compound Name | Starting Chromone Derivative | Amino Acid Component |

|---|---|---|

| 2-Amino-3-(4-oxo-3-chromenyl)propanoic acid | 3-Bromomethyl chromone | Glycine |

| 2-Amino-3-(4-oxo-2-chromenyl)propanoic acid | 2-Bromomethyl chromone | Glycine |

Chromone-hydrazone derivatives are synthesized through a straightforward condensation reaction between 3-formylchromone and various hydrazine (B178648) compounds. mdpi.commagritek.com The reaction is typically carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of acid. mdpi.com This method yields a series of novel chromone-hydrazone compounds which are characterized by spectroscopic techniques like ¹H NMR, ¹³C NMR, and FT-IR. mdpi.commagritek.comsciforum.net The incorporation of the hydrazone moiety onto the chromone scaffold is a key strategy for developing new chemosensors and other functional molecules. mdpi.com

Table 3: Examples of Chromone-Hydrazone Derivatives from 3-Formylchromone mdpi.com

| Hydrazine Reactant | Resulting Chromone-Hydrazone Product | Yield Range (%) |

|---|---|---|

| Benzaldehyde-hydrazone | Chromone-benzaldehyde-hydrazone probe (I) | 40-60 |

| Benzophenone-hydrazone | Chromone-benzophenone-hydrazone probe (II) | 40-60 |

| Benzil-bis-hydrazone | Chromone-benzil-bis-hydrazone probe (III) | 40-60 |

The synthesis of chromone-embedded 1,2,3-triazoles is efficiently achieved using copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry". oaji.netasianpubs.org This method involves the reaction of a key intermediate, 3-azidochromone, with various terminal alkynes. oaji.netasianpubs.org The 3-azidochromone precursor is synthesized from 3-hydroxychromone. oaji.net This strategy produces a direct C-N linkage between the chromone at the C3 position and the triazole ring, resulting in 1,4-disubstituted 1,2,3-triazole-linked chromone hybrids in excellent yields. oaji.netresearchgate.netnih.gov The resulting chromone-triazole hybrids are a significant class of compounds, with studies exploring their potential applications. nih.govroyalsocietypublishing.org

Table 4: Synthesis of Chromone-Embedded Triazoles via Click Chemistry oaji.net

| Key Intermediate | Reactant Type | Catalyst | Product Type |

|---|---|---|---|

| 3-Azido-4H-chromen-4-one | Aryl/alkyl acetylenes | CuI | 1-(4-oxo-4H-chromen-3-yl)-4-substituted-1H-1,2,3-triazole |

Compound Index

Cyclization and Condensation Reactions for Chromone Scaffolds

The construction of the chromone core is a critical step in the synthesis of this compound. This is typically achieved through intramolecular cyclization reactions of appropriately substituted phenolic precursors. Several classical and modern condensation and cyclization methods are employed to build this bicyclic heteroaromatic system.

One of the most prominent methods involves the Vilsmeier-Haack reaction. smolecule.com This reaction introduces a formyl group, which can then be reduced to the target hydroxymethyl group. The process starts with an o-hydroxyarylalkyl ketone that reacts with a Vilsmeier reagent, such as a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This forms a chloroiminium intermediate which subsequently undergoes cyclization to yield a 3-formylchromone. smolecule.com The reduction of this aldehyde to the primary alcohol furnishes this compound. This reduction can be effectively carried out using reagents like borane-tetrahydrofuran (BH₃-THF) complex or sodium borohydride. smolecule.comaragen.com

Another significant strategy is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of 2'-hydroxychalcones using an alkaline hydrogen peroxide solution. While the classical AFO reaction yields a 3-hydroxychromone (flavonol), modifications of this approach can be used to prepare precursors for this compound. smolecule.com

The Simonis condensation reaction provides another route to the chromone framework by reacting a phenol (B47542) with a β-ketoester. smolecule.com The choice of condensing agent, such as phosphorus pentoxide (P₂O₅), can influence the reaction pathway. While this method is more commonly used for 4-methylchromone derivatives, it represents a fundamental cyclization strategy for the chromone scaffold. core.ac.uk

A further versatile method begins with o-hydroxy-ω-(methylsulfinyl)acetophenones, which can be transformed into 3-(hydroxymethyl)chromones. These precursors serve as valuable intermediates for synthesizing a range of 3-substituted chromones. researchgate.net

Table 1: Summary of Key Cyclization and Condensation Reactions for Chromone Scaffolds

| Reaction Name | Starting Materials | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|

Metal-Catalyzed and Metal-Free Approaches

Modern synthetic organic chemistry offers a diverse toolkit for the construction and functionalization of heterocyclic compounds like chromones, with strategies broadly categorized into metal-catalyzed and metal-free approaches.

Metal-Catalyzed Approaches

Transition metals play a pivotal role in facilitating the synthesis of complex chromone derivatives through various coupling and functionalization reactions. These catalysts offer high efficiency and selectivity.

Palladium (Pd) catalysis is widely used for direct arylation and cross-coupling reactions. For instance, Pd(II) catalysts have been developed for the site-selective C-3 arylation of chromones. nih.gov Another sophisticated palladium-catalyzed method is the cyclocarbonylative Sonogashira coupling of 2-iodophenols with alkynes, which provides a regioselective, one-pot synthesis of chromones and flavones. acs.org

Rhodium (Rh) catalysts have been successfully employed for the asymmetric transfer hydrogenation of 3-formylchromones. This process, operating through a dynamic kinetic resolution, yields enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives with high diastereoselectivity and excellent enantioselectivity. acs.org This demonstrates a powerful method for producing chiral derivatives of the target compound.

Ruthenium (Ru) and Iron (Fe) catalysts are also effective. A Ru(II) catalyst can direct the C-H activation of chromones to couple with maleimides. nih.gov Iron(III) has been shown to catalyze the functionalization at the C-3 position of chromones through a process initiated by the homolytic cleavage of a peroxide oxidant. nih.gov

Table 2: Examples of Metal-Catalyzed Syntheses of Chromone Derivatives

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Cyclocarbonylative Sonogashira Coupling | 2-Iodophenols, Alkynes | Chromones, Flavones | acs.org |

| Rhodium (Rh) | Asymmetric Transfer Hydrogenation | 3-Formylchromones | cis-3-(Hydroxymethyl)chroman-4-ols | acs.org |

| Ruthenium (Ru) | C-H Activation/Coupling | Chromones, Maleimides | Succinimide-containing chromones | nih.gov |

| Iron (Fe) | C-3 Functionalization | Chromones, Peroxide Oxidants | C-3 substituted chromones | nih.gov |

Metal-Free Approaches

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that avoid the use of expensive and potentially toxic transition metals.

A notable metal-free method involves the tandem reaction of ynones and methyl salicylates. This protocol proceeds via a Michael addition followed by an intramolecular cyclization, offering high regioselectivity and a broad substrate scope under mild conditions using a base like cesium carbonate (Cs₂CO₃) in DMF. organic-chemistry.org

The use of o-hydroxyaryl enaminones as versatile starting materials has opened up numerous transition-metal-free pathways. These substrates can undergo domino reactions involving C-H functionalization and subsequent chromone annulation. rhhz.net For example, 3-sulfenylated chromones can be synthesized from o-hydroxylphenyl-functionalized enaminones and sulfonyl hydrazines using potassium iodate (B108269) (KIO₃) as a catalyst under transition-metal-free conditions. beilstein-journals.org Another approach uses Langlois reagent (CF₃SO₂Na) with enaminones to achieve the tunable synthesis of either 3-(trifluoromethylthio)chromones or 3-trifluoromethylsulfinyl chromones, again without a metal catalyst. rhhz.net

Furthermore, visible-light-induced synthesis of 3-alkyl chromones has been achieved under catalyst- and additive-free conditions, highlighting an environmentally benign approach to chromone functionalization. acs.org

Table 3: Examples of Metal-Free Syntheses of Chromone Derivatives

| Reaction Type | Key Reagents | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Tandem Michael Addition/Cyclization | Cs₂CO₃ | Ynones, Methyl salicylates | 3-Acyl chromones | organic-chemistry.org |

| Domino C-H Functionalization/Annulation | KIO₃ | o-Hydroxyaryl enaminones, Sulfonyl hydrazines | 3-Sulfenylated chromones | beilstein-journals.org |

| Domino C-H Functionalization/Annulation | PBr₃ or POCl₃ | o-Hydroxyaryl enaminones, Langlois reagent | 3-(Trifluoromethylthio/sulfinyl) chromones | rhhz.net |

| Photochemical Reaction | Visible Light | Not specified | 3-Alkyl chromones | acs.org |

Structural Characterization and Analysis

Spectroscopic Elucidation Techniques

Spectroscopic methods are instrumental in determining the structure of chemical compounds by probing the interaction of molecules with electromagnetic radiation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzopyran ring, the vinyl proton at the C2 position, and the protons of the hydroxymethyl group. The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The C2 proton would likely be a singlet in the region of δ 8.0-8.5 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon (C4) would be expected to have the most downfield chemical shift, typically in the range of δ 175-185 ppm. The carbon atoms of the aromatic ring and the C2 and C3 carbons of the pyran ring would resonate in the δ 110-160 ppm region. The carbon of the hydroxymethyl group (-CH₂OH) would be expected to appear in the more upfield region, likely around δ 60-70 ppm.

Table 1: Predicted NMR Data for 3-(Hydroxymethyl)chromone

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | C4 (C=O) | 175 - 185 |

| H-2 | 8.0 - 8.5 | Aromatic/Vinyl C | 110 - 160 |

| -CH₂OH | 4.5 - 5.0 | -CH₂OH | 60 - 70 |

| -OH | Variable |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the γ-pyrone ring. The presence of the hydroxyl group (-OH) would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while C-O stretching vibrations from the ether and alcohol groups would be observed in the 1000-1300 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Ketone) | 1630 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether/Alcohol) | 1000 - 1300 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, due to its conjugated system, would be expected to show absorption maxima (λmax) in the UV region. Typically, chromone (B188151) derivatives exhibit two main absorption bands. For this compound, these would likely be observed around 220-250 nm and 290-320 nm, corresponding to π→π* electronic transitions within the benzopyranone system.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π→π* | 220 - 250 |

| π→π* | 290 - 320 |

Note: The solvent used can influence the position of the absorption maxima.

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₁₀H₈O₃), the calculated exact mass is 176.04734 g/mol . An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, confirming the molecular formula of the compound.

Table 4: HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) | Ion Type |

|---|---|---|

| C₁₀H₈O₃ | 176.04734 | [M]⁺ |

| C₁₀H₉O₃ | 177.05512 | [M+H]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined, revealing key details about its molecular geometry. The fused ring system of the chromone core is nearly planar. In the crystal, molecules of this compound form inversion dimers, which are linked by pairs of O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another. These dimers are further connected through aromatic π–π stacking interactions and C—H···O hydrogen bonds, creating a three-dimensional network.

The crystallographic data reveals a triclinic crystal system with the space group P-1. The unit cell parameters have been reported as a = 6.756(4) Å, b = 7.988(6) Å, c = 7.991(6) Å, α = 94.48(6)°, β = 108.27(5)°, and γ = 103.31(5)°.

Table 5: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.756(4) |

| b (Å) | 7.988(6) |

| c (Å) | 7.991(6) |

| α (°) | 94.48(6) |

| β (°) | 108.27(5) |

| γ (°) | 103.31(5) |

| V (ų) | 393.2(5) |

| Z | 2 |

Data obtained from crystallographic studies.

Intermolecular Interactions (Hydrogen Bonding and π-π Stacking)

Hydrogen Bonding: In the crystal structure of this compound, both conventional and unconventional hydrogen bonds are observed. The most prominent of these is the classical O—H⋯O hydrogen bond. Molecules of the compound form inversion dimers, where pairs of molecules are linked through these O—H⋯O interactions involving the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen (O2) of an adjacent molecule. researchgate.netnih.gov This specific interaction creates a distinct supramolecular motif known as an R²₂(12) graph-set loop. nih.govnih.gov

In addition to the strong O—H⋯O bonds, weaker C—H⋯O interactions also contribute to the stabilization of the crystal structure. These bonds, along with the primary hydrogen bonds, help to extend the molecular assembly into a more complex, three-dimensional network. researchgate.netnih.gov

Detailed geometric parameters for the key hydrogen bonds identified in the crystal structure of this compound are presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| O3—H8···O2 | 0.84 | 1.94 | 2.757 (3) | 165 | (i) −x+2, −y+1, −z+1 |

| C1—H1···O2 | 0.95 | 2.58 | 3.283 (4) | 131 | (ii) x−1, y, z |

| Data sourced from crystallographic studies. researchgate.net |

π-π Stacking: Aromatic π-π stacking is another critical interaction governing the crystal packing of this compound. The chromone core contains two fused rings, a benzene (B151609) ring and a pyran ring, which are aromatic in nature. These planar ring systems facilitate stacking interactions between adjacent molecules. nih.gov

Crystal Packing and Supramolecular Architectures

The interplay of the intermolecular forces described above results in a well-defined crystal packing and a complex three-dimensional supramolecular architecture for this compound. consensus.appresearchgate.net The compound crystallizes in the triclinic space group Pī. researchgate.net

The fundamental building block of the supramolecular assembly is the inversion dimer, formed through pairs of O—H⋯O hydrogen bonds which generate R²₂(12) loops. nih.govnih.gov These dimeric units are not isolated but are intricately connected to neighboring dimers. The connections are established through a combination of aromatic π-π stacking interactions and weaker C—H⋯O hydrogen bonds. researchgate.netnih.gov

The stacking of the pyran rings and the broader aromatic systems of the chromone backbone effectively links the hydrogen-bonded dimers, creating layers or columns within the crystal. researchgate.netnih.gov The C—H⋯O interactions provide additional stability, cross-linking these layers and extending the structure in all three dimensions. researchgate.net The result is a robust and highly ordered three-dimensional network, where each molecule is precisely positioned relative to its neighbors due to the directional nature of the hydrogen bonds and the stabilizing effect of the π-π stacking. consensus.appresearchgate.net

The fused-ring system of the molecule itself is noted to be slightly puckered, with a dihedral angle of 3.84 (11)° between the benzene and pyran rings. nih.govnih.gov This slight deviation from planarity is a feature of the molecule's intrinsic geometry, which is then accommodated within the larger supramolecular framework.

Derivatization Strategies and Synthetic Transformations Involving 3 Hydroxymethyl Chromone

Conversion to Other 3-Substituted Chromones

The hydroxymethyl group at the C3 position is a key functional handle that can be readily converted into various other substituents. This versatility makes 3-(hydroxymethyl)chromone a valuable intermediate in the synthesis of diverse chromone (B188151) derivatives.

The conversion of the 3-hydroxymethyl group into oxygen- and nitrogen-containing functionalities like aldehydes, nitriles, carboxylic acids, and amides expands the synthetic utility of the chromone core.

3-Formylchromone: The oxidation of this compound provides direct access to 3-formylchromone, a crucial building block for many complex heterocyclic systems. mdpi.comsciforum.net This transformation can be accomplished using a variety of standard oxidizing agents that selectively convert primary alcohols to aldehydes. While the reduction of 3-formylchromone to this compound is well-documented, the reverse oxidation is a fundamental and efficient synthetic step.

| Oxidizing Agent | Description |

| Pyridinium chlorochromate (PCC) | A mild reagent used in dichloromethane (B109758) (DCM) that typically stops the oxidation at the aldehyde stage. |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent known for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes. |

| Manganese dioxide (MnO₂) | An effective reagent for the oxidation of allylic and benzylic alcohols, such as this compound. |

3-Cyano, 3-Carboxy, and 3-Carboxamido Chromones: These derivatives are typically accessed through a multi-step sequence starting from this compound. The process generally involves an initial conversion to a more reactive intermediate, such as 3-(chloromethyl)chromone. This halide can then undergo nucleophilic substitution with a cyanide salt to yield 3-cyanomethylchromone. Subsequent hydrolysis of the nitrile group can be controlled to produce either the carboxylic acid (3-carboxychromone) under vigorous acidic or basic conditions or the primary amide (3-carboxamidochromone) through partial hydrolysis.

| Target Compound | Synthetic Sequence |

| 3-Cyanomethylchromone | This compound → 3-(Chloromethyl)chromone → 3-Cyanomethylchromone |

| 3-Carboxychromone | 3-Cyanomethylchromone → (Full Hydrolysis) → 3-Carboxychromone |

| 3-Carboxamidochromone | 3-Cyanomethylchromone → (Partial Hydrolysis) → 3-Carboxamidochromone |

The introduction of halomethyl and aminomethyl groups at the C3 position opens pathways for further functionalization and the development of bioactive molecules.

3-Chloromethylchromone: This reactive intermediate is readily prepared from this compound. Standard chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), can be employed to substitute the hydroxyl group with a chlorine atom, typically in high yield. The resulting 3-(chloromethyl)chromone is a potent electrophile, making it a valuable precursor for a variety of nucleophilic substitution reactions.

3-Aminomethylchromone: The synthesis of 3-aminomethylchromone from its hydroxymethyl precursor is generally achieved via the 3-chloromethyl intermediate. The chloro derivative can be treated with various nitrogen nucleophiles. Direct reaction with ammonia (B1221849) can yield the primary amine, while methods like the Gabriel synthesis, which utilizes potassium phthalimide (B116566) followed by hydrolysis, offer a route to the primary amine with a reduced risk of overalkylation. Various substituted amines can also be used to generate secondary or tertiary aminomethyl derivatives. researchgate.net

Functionalization at Peripheral Chromone Ring Positions (e.g., C5, C6, C7)

Beyond the modification of the C3-substituent, the chromone scaffold itself can be functionalized at various peripheral positions. The electronic nature of the chromone ring system, influenced by the C4-keto group and the pyran oxygen, dictates the regioselectivity of these reactions. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled precise modifications at positions that are challenging to access through classical electrophilic aromatic substitution. The C4-keto group can act as a directing group, facilitating site-selective functionalization at the C5 position. This chelation-assisted strategy allows for the introduction of a range of substituents.

| Position | Reaction Type | Example Transformation |

| C5 | Chelation-Directed C-H Activation | Alkenylation, Amidation, Allylation |

| C6 | Electrophilic Aromatic Substitution | Nitration, Halogenation |

| C7 | Nucleophilic Aromatic Substitution (on activated substrates) | Alkoxylation |

Formation of Polymeric or Oligomeric Chromone Structures

The incorporation of the chromone moiety into larger macromolecular structures is an area of interest for the development of new materials with unique photophysical or biological properties.

The specific trimerization of this compound is not extensively documented in scientific literature. The formation of such oligomeric structures would likely require the conversion of the hydroxymethyl group into a functionality capable of undergoing controlled polymerization or cyclization reactions.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. nih.gov The this compound scaffold is an excellent platform for this approach, as the hydroxyl group serves as a convenient point of attachment for other bioactive fragments through stable linkages such as ethers or esters. nih.govresearchgate.net

A prominent strategy involves using the 3-hydroxymethyl group as a linker to connect the chromone core to other heterocyclic systems. For example, chromone-triazole hybrids have been synthesized by leveraging the hydroxyl functionality. researchgate.net In a typical sequence, the 3-(hydroxymethyl) group is first converted to a halide (e.g., 3-chloromethylchromone) or an azide. This intermediate is then coupled with a molecule containing a complementary functional group (e.g., an alkyne for an azide, or a hydroxyl-containing molecule for a halide) to form the final hybrid molecule. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for forging the triazole linkage. researchgate.net

| Hybrid Molecule Type | Linkage | Synthetic Strategy | Example Partner Molecule |

| Chromone-Triazole | Methylene-oxy-triazole | Williamson ether synthesis followed by "Click Chemistry" (CuAAC) | Substituted alkynes |

| Chromone-Indole | Ether | Williamson ether synthesis | Hydroxy-indole derivative |

| Chromone-Pyrazole | Ether | Williamson ether synthesis | Hydroxy-pyrazole derivative |

| Chromone-Coumarin | Ester | Esterification (e.g., Steglich) | Carboxy-coumarin |

These synthetic strategies highlight the utility of this compound as a foundational block for creating complex and potentially bioactive hybrid molecules. thieme.demdpi.com

Pharmacological Potential and Biological Activities of 3 Hydroxymethyl Chromone Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(hydroxymethyl)chromone derivatives have been investigated through various in vitro models, revealing their ability to modulate key inflammatory pathways and mediators.

Certain 2-(2-phenylethyl)chromone (B1200894) derivatives have been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells, with IC50 values ranging from 5.12 to 22.26 µM. mdpi.com Additionally, (6-(5,7-dihydroxy-4-oxo-4H-chromen-3-yl)methyl esters have also demonstrated inhibitory effects on NO production in the same cell line, with IC50 values between 0.35 and 2.20 µM. mdpi.com The overproduction of nitric oxide is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development. The ability of these chromone (B188151) derivatives to suppress NO production highlights their potential as anti-inflammatory agents. Further research has indicated that sesquiterpene chromones derived from Ferula fukanensis roots also suppress lipopolysaccharide-activated NO production. mdpi.com

A novel 3-styrylchromone derivative, 7-methoxy-3-hydroxy-styrylchromone (C6), has been identified as a potent suppressor of cytokine production in macrophage-like RAW264.7 cells. mdpi.com This compound effectively inhibits the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. The blockade of cytokines, particularly tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), is a well-established therapeutic strategy for various immune-mediated inflammatory diseases. nih.gov In lipopolysaccharide (LPS)-challenged RAW264.7 macrophages, certain chromone-based derivatives have been shown to down-regulate the expression of TNF-α, IL-1β, and IL-6. unibo.it This suppression of pro-inflammatory cytokine production underscores the potential of this compound derivatives in mitigating inflammatory conditions.

The anti-inflammatory effects of this compound derivatives are further attributed to their ability to modulate key signaling pathways involved in inflammation. The 3-styrylchromone derivative C6 has been shown to block the HMGB1-RAGE-ERK1/2 axis, which in turn inhibits the activation of NF-κB in macrophage-like RAW264.7 cells. mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Furthermore, a series of chromone-based derivatives have demonstrated the ability to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-challenged RAW264.7 macrophages. unibo.it Both iNOS and COX-2 are key enzymes involved in the inflammatory process, responsible for the production of nitric oxide and prostaglandins, respectively. Research has also indicated that 3-formyl chromone derivatives possess anti-inflammatory effects on the COX protein. nih.gov The modulation of these critical inflammatory signaling pathways provides a mechanistic basis for the anti-inflammatory activity of these chromone derivatives.

Anticancer and Antiproliferative Activity

In addition to their anti-inflammatory properties, derivatives of this compound have exhibited significant anticancer and antiproliferative activities against various cancer cell lines.

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of newly synthesized 3-styrylchromones, including 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one, have shown high tumor specificity. nih.gov

The cytotoxic potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected chromone derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Shikonin (B1681659) ester derivative 3j | A549 (Lung Carcinoma) | 3.731 |

| Shikonin ester derivative 3j | HeLa (Cervical Carcinoma) | 3.467 |

| Shikonin ester derivative 3j | HepG2 (Hepatoma) | 0.759 |

| Curcumin | A549 (Lung Cancer) | 33 |

This table presents the IC50 values of a shikonin ester derivative against three human cancer cell lines, demonstrating its potent cytotoxic effects, particularly against HepG2 cells. researchgate.net Curcumin's IC50 value against A549 lung cancer cells is also included for comparison. biorxiv.org

The anticancer activity of this compound derivatives is attributed to their interaction with various cellular targets that are crucial for cancer cell proliferation and survival. The 3-styrylchromone derivative C6, for example, has been found to inhibit the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), cyclin-dependent kinase 1 (CDK1), and AKT in colorectal cancer HCT116 cells. mdpi.com

Furthermore, this compound down-regulates the protein level of X-linked inhibitor of apoptosis protein (XIAP) and up-regulates the expression of the pro-apoptotic protein Bax and the apoptosis-executing enzymes caspase-3/7. mdpi.com These actions collectively lead to the suppression of the cell cycle and the induction of apoptosis in cancer cells. Theoretical investigations of other chromone derivatives have also suggested their potential as antitumor agents. d-nb.info These findings indicate that this compound derivatives can modulate key signaling pathways involved in cancer progression, making them promising candidates for the development of novel anticancer therapies.

Antimicrobial and Antiviral Activities

Derivatives of the this compound class have been investigated for their ability to combat various microbial and viral pathogens. The structural modifications on the chromone core significantly influence their spectrum of activity and potency.

Research has demonstrated that certain chromone derivatives possess notable efficacy against both bacterial and fungal strains. The introduction of specific functional groups onto the chromone backbone can enhance this activity.

For instance, studies on chromone-3-carbonitriles, which are structurally related to the this compound scaffold, have shown significant antifungal properties. Four specific chromone-3-carbonitriles demonstrated good antifungal activity against nine different Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. These compounds were also found to inhibit the formation of biofilms by C. albicans, a crucial virulence factor. The most active among these, 6-bromochromone-3-carbonitrile, was found to be fungicidal, killing all C. albicans cells within two hours of contact at its MIC of 5 µg/mL.

In the realm of antibacterial activity, a novel chromone derivative isolated from the mangrove-derived fungus Penicillium aculeatum, identified as (2ʹS*)-2-(2ʹ-hydroxypropyl)-5-methyl-7, 8-dihydroxy-chromone, exhibited activity against Salmonella with a MIC value of 2.00 ± 0.02 μM. Other related homoisoflavonoid derivatives have also been assessed, showing MIC values ranging from 64 to 1024 μg/mL against various bacteria and fungi.

Table 1: Antibacterial and Antifungal Activity of Selected Chromone Derivatives

Compound Class / Derivative Target Organism Activity Metric (MIC) Chromone-3-carbonitriles Candida species 5 - 50 µg/mL 6-Bromochromone-3-carbonitrile Candida albicans 5 µg/mL (2ʹS*)-2-(2ʹ-hydroxypropyl)-5-methyl-7, 8-dihydroxy-chromone Salmonella 2.00 ± 0.02 μM Homoisoflavonoid Derivatives Various Bacteria & Fungi 64 - 1024 µg/mL

A comprehensive review of available scientific literature did not yield specific research focused on the antiviral effects of this compound derivatives against Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), or Respiratory Syncytial Virus (RSV). While the broader class of chromones has been explored for general antiviral properties, targeted studies on this compound derivatives for these specific viruses are not prominently documented. One study noted that 3-hydroxyphthalic anhydride-modified chicken ovalbumin (HP-OVA) showed potent activity against a wide range of HIV strains, but this is a modified protein and not a small molecule derivative of this compound. nih.gov

Neurological and Central Nervous System Activities

The chromone scaffold has proven to be a valuable template for designing molecules that can interact with targets in the central nervous system, including enzymes and receptors involved in neurodegenerative diseases.

A significant area of investigation for chromone derivatives is their potential as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. Elevated MAO-B activity is linked to neurodegenerative disorders like Parkinson's disease, as it contributes to the depletion of monoamine neurotransmitters and the generation of neurotoxic byproducts. nih.gov

A series of 6-[(3-bromobenzyl)oxy]chromones featuring acidic and aldehydic functional groups at the C3 position were synthesized and evaluated for MAO-B inhibition. These compounds were found to be potent, reversible inhibitors of human MAO-B, with IC₅₀ values as low as 2.8 nM and 3.7 nM, respectively. Further research led to the development of chromone-hydroxypyridinone hybrids designed as multimodal ligands. Among these, a specific derivative, compound 17d , was identified as the most potent MAO-B inhibitor in its series, with an IC₅₀ value of 67.02 ± 4.3 nM, which is more potent than the reference drug pargyline (B1678468) (IC₅₀ = 111.3 ± 0.6 nM). nih.gov Molecular docking studies suggest these compounds bind within both the substrate and entrance cavities of the MAO-B enzyme. nih.gov

Table 2: MAO-B Inhibitory Activity of Selected Chromone Derivatives

Compound / Derivative Class Activity Metric (IC₅₀) Target 6-[(3-bromobenzyl)oxy]chromone with C3-acidic group 2.8 nM Human MAO-B 6-[(3-bromobenzyl)oxy]chromone with C3-aldehydic group 3.7 nM Human MAO-B Compound 17d (Chromone-hydroxypyridinone hybrid) 67.02 ± 4.3 nM Human MAO-B

Based on a review of the available scientific literature, no specific studies were identified that directly investigate the modulatory activity of this compound derivatives on dopamine (B1211576) D2 or serotonin (B10506) 5-HT2 receptors.

An analysis of the scientific literature did not reveal specific research detailing the activity of this compound derivatives as ligands for adenosine (B11128) receptors.

Antidiabetic Activity and Enzyme Inhibition

Chromone derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. Research into 3-formyl chromone derivatives, which are structurally related to this compound, has highlighted their potential in managing diabetes-related conditions through various mechanisms. In silico studies have suggested that these compounds could act as potent inhibitors of aldehyde oxidase and insulin (B600854) inhibitors.

One area of significant interest is the inhibition of enzymes involved in carbohydrate metabolism. For instance, a series of chromone compounds derived from 7-hydroxy-8-formyl chromone demonstrated notable α-glucosidase inhibitory activity, which in some cases was comparable to the reference drug, Acarbose. This enzyme is crucial for breaking down carbohydrates into glucose, and its inhibition can help manage postprandial blood glucose levels.

Furthermore, molecular docking studies have explored the interaction of 3-formyl chromone derivatives with insulin-degrading enzyme (IDE). The dysregulation of IDE is linked to Type 2 Diabetes. Notably, 6-isopropyl-3-formyl chromone exhibited a strong binding affinity for IDE, suggesting its potential to modulate insulin levels.

In addition to their effects on carbohydrate metabolism and insulin degradation, some chromone derivatives have been investigated for their insulinotropic activities. A series of chromonyl-2,4-thiazolidinediones were shown to increase insulin release in INS-1 cells, indicating a potential to enhance insulin secretion.

The inhibitory potential of chromone derivatives extends to other enzymes as well. For example, certain 3-hydroxychromone derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Similarly, some chromone-3-phenylcarboxamides have been found to be specific inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Table 1: Enzyme Inhibition by 3-Formyl Chromone Derivatives (In Silico Data)

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 |

| Dapagliflozin (Reference) | Insulin-Degrading Enzyme (IDE) | -7.9 |

| Vitexin | Insulin-Degrading Enzyme (IDE) | -8.3 |

| Myricetin | Insulin-Degrading Enzyme (IDE) | -8.4 |

Antihistaminic and Antiallergic Properties

The chromone scaffold is a key feature in several compounds with established antiallergic properties. While direct studies on this compound are limited, research on related derivatives provides strong evidence for their potential in this area.

A notable example is a series of novel (piperidinylalkoxy)chromones, which have demonstrated potent antihistaminic activity. These compounds also exhibit antagonistic activity against leukotriene D4, a mediator of inflammation and allergic reactions. One compound in this series, 7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran, showed high affinity for H1-receptors in radioligand binding assays. nih.gov In vivo studies confirmed its ability to inhibit histamine- and LTD4-induced increases in vascular permeability in guinea pigs. nih.gov A significant advantage of this compound is that it does not readily cross the blood-brain barrier, suggesting a low potential for sedative side effects. nih.gov

The antiallergic activity of chromone-related structures is further supported by studies on dicoumarin derivatives. These compounds have been shown to inhibit the degranulation of rat basophilic leukemia cells (RBL-2H3 cells) and mouse bone-marrow-derived mast cells (mBMMCs). Degranulation is a key event in the allergic response, leading to the release of histamine (B1213489) and other inflammatory mediators. Several dicoumarin derivatives demonstrated a significant inhibitory effect on the release of β-hexosaminidase, a marker of degranulation, from RBL-2H3 cells.

Table 2: Antihistaminic and Antiallergic Activity of a (Piperidinylalkoxy)chromone Derivative

| Activity | Compound | Result |

|---|---|---|

| H1-receptor binding (KD) | 7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | 5.62 nM |

| LTD4-receptor binding (KD) | 7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | 2.34 µM |

| Inhibition of histamine-induced vascular permeability (in vivo) | 7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | 95% at 10 mg/kg |

| Inhibition of LTD4-induced vascular permeability (in vivo) | 7-[[3-[4-(diphenylmethylene)piperidin-1- yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | 30% at 10 mg/kg |

Antioxidant Properties

The chromone nucleus is a common feature in many natural and synthetic compounds with significant antioxidant properties. The antioxidant potential of this compound derivatives can be inferred from studies on structurally similar compounds.

Research on 3-hydroxyflavone (B191502) analogues, for instance, has demonstrated significant in vitro radical scavenging activity against DPPH and ABTS radicals. nih.gov These compounds also inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO) in RAW 264.7 cells and were found to be as potent as quercetin, a well-known antioxidant. nih.gov Furthermore, they showed protective effects against DNA damage induced by the Fenton reaction and inhibited lipid peroxidation. nih.gov

Studies on other chromone derivatives have also highlighted their antioxidant capabilities. For example, some derivatives have shown ferric reducing antioxidant power (FRAP) values similar to or even greater than coumarin. The antioxidant activity of chromones is often attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The substitution pattern on the chromone ring, such as the presence and position of hydroxyl groups, plays a crucial role in determining the antioxidant efficacy. For example, the methylation of hydroxyl groups in 2-styrylchromones has been shown to decrease their ROS and RNS scavenging activities. acs.org

Table 3: In Vitro Antioxidant Activity of 3-Hydroxyflavone Analogues

| Assay | IC50 Range (µM) |

|---|---|

| DPPH radical scavenging | 10.66 - 66.63 |

| ABTS radical scavenging | 10.66 - 66.63 |

| ROS and NO production in RAW 264.7 cells | 10.39 - 42.63 |

| Lipid peroxidation | 99.61 - 217.47 |

Other Documented Biological Activities (e.g., Retinoic Acid Receptor Binding)

Retinoic acid receptors (RARs) are nuclear receptors that are activated by retinoic acid and play a crucial role in various biological processes, including cell differentiation and proliferation. wikipedia.org They exist as three main subtypes: RAR-alpha, RAR-beta, and RAR-gamma. wikipedia.org These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) to regulate gene transcription. wikipedia.org

While the chromone scaffold is found in a wide range of biologically active molecules, a direct link between this compound derivatives and binding to retinoic acid receptors has not been established in the currently available scientific literature. Extensive searches for studies investigating the interaction of this compound or its close analogues with RARs did not yield any specific results. Therefore, at present, there is no documented evidence to suggest that this compound derivatives exert their biological effects through the modulation of retinoic acid receptors. Further research would be necessary to explore this potential interaction.

Mechanistic Investigations of Biological Activities

Characterization of Molecular Targets and Binding Interactions

The biological activities of chromone (B188151) derivatives, including 3-(hydroxymethyl)chromone, are rooted in their interactions with specific molecular targets. Computational and spectroscopic studies have been instrumental in identifying these targets and characterizing the nature of the binding interactions. Molecular docking simulations, for instance, have predicted that chromone derivatives can bind to a variety of protein targets with high affinity. nih.govnih.gov These studies often reveal that the binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. biointerfaceresearch.comdovepress.com

One area of investigation has been the interaction of chromone derivatives with enzymes implicated in cancer and other diseases. Molecular docking studies have shown that 3-formyl chromone derivatives, which share the core chromone scaffold, exhibit a strong binding affinity for several proteins, including Cyclin-dependent kinase 6 (CDK6), the main protease (Mpro) of SARS-CoV-2, and insulin-degrading enzyme (IDE). nih.gov For example, 6-isopropyl-3-formyl chromone displayed a higher binding affinity for IDE than the reference standard, dapagliflozin. nih.gov The stability of these protein-ligand complexes is often confirmed through molecular dynamics (MD) simulations, which assess fluctuations in the complex over time. nih.govnih.gov

Serum albumins, the most abundant proteins in blood plasma, are also key interaction partners that affect the pharmacokinetics of drug molecules. dovepress.com Studies on the binding of compounds to bovine serum albumin (BSA), a model protein, indicate that interactions can induce conformational changes in the protein and that hydrophobic forces often play a significant role in the binding process. dovepress.com The specific binding site on the protein, such as Site I of BSA, can be identified through these interaction studies. dovepress.com The chromone structure is considered versatile, allowing it to interact with diverse classes of receptors. nih.gov

| Inhibitor Class | Molecular Target | Predicted Binding Affinity / Energy | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|---|

| 3-Formyl Chromone Derivative | Insulin-Degrading Enzyme (IDE) | -8.5 kcal/mol | Not specified | Hydrophobic, H-Bonding |

| Chromone-embedded peptidomimetic | SARS-CoV-2 Main Protease (Mpro) | -19.54 kcal/mol (MM-GBSA) | Not specified | Hydrophobic, H-Bonding |

| 3-Formyl Chromone Derivative | Cyclin-dependent kinase 6 (CDK6) | Not specified | Not specified | Hydrophobic, H-Bonding |

| Roflumilast (for comparison) | Bovine Serum Albumin (BSA) | Not specified | Site I (Subdomain IIA) | Hydrophobic |

Elucidation of Cellular and Biochemical Pathways Affected

The interaction of this compound and its derivatives with their molecular targets triggers a cascade of events that affect various cellular and biochemical pathways. A significant body of research has focused on their impact on pathways controlling cell proliferation, survival, and death, particularly in the context of cancer. nih.govnih.gov

A primary pathway affected by many chromone derivatives is apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells through both the extrinsic and intrinsic pathways. frontiersin.org This is often characterized by the activation of key executioner enzymes like caspase-3 and initiator caspases such as caspase-8 and caspase-9. frontiersin.orgnih.gov The induction of apoptosis can also involve the upregulation of pro-apoptotic proteins like Bax and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com Furthermore, some derivatives have been observed to suppress autophagy, a cellular recycling process, which subsequently leads to the induction of apoptotic cell death. nih.gov

In addition to apoptosis, chromone derivatives can modulate cell cycle progression. frontiersin.org Several studies have reported the ability of these compounds to cause cell cycle arrest at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govfrontiersin.org This effect is often linked to the generation of reactive oxygen species (ROS), which can disrupt normal cell cycle control. frontiersin.org

Other signaling pathways are also implicated. For instance, certain styrylchromone derivatives have been shown to inhibit the HMGB1-RAGE-ERK1/2 signaling pathway, which is involved in inflammation and cancer cell proliferation. mdpi.com For compounds that target specific enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), the downstream effects include the destabilization of the p53 tumor suppressor protein, which is a critical regulator of apoptosis and the cell cycle. nih.govnih.gov Similarly, inhibition of the aldehyde dehydrogenase 1A (ALDH1A) family can induce necroptosis, a form of programmed necrosis, in cancer stem-like cells. nih.gov

| Affected Pathway | Observed Effect | Key Molecular Events | Cell Model (Example) |

|---|---|---|---|

| Apoptosis (Intrinsic/Extrinsic) | Induction of cell death | Activation of caspases-3, -8, -9; PARP cleavage | HT-29 (Colon Cancer) |

| Cell Cycle | G2/M phase arrest | Increased ROS levels | HT-29 (Colon Cancer) |

| Autophagy | Suppression | Decreased LC3-II expression | HSC-2 (Oral Squamous Cell Carcinoma) |

| p53 Signaling | p53 degradation | Inhibition of NQO1, disruption of NQO1-p53 complex | Myeloid Leukemic Cells |

| HMGB1-RAGE-ERK1/2 Signaling | Inhibition of proliferation | Suppressed phosphorylation of ERK1/2 | HCT116 (Colon Cancer) |

| Necroptosis | Induction of cell death in stem-like cells | Inhibition of ALDH1A family enzymes | Ovarian Cancer Stem-like Cells |

Enzyme Inhibition Kinetics and Specificity Profiles

The therapeutic potential of this compound and related compounds often stems from their ability to act as enzyme inhibitors. nih.gov Understanding the kinetics and specificity of this inhibition is crucial for evaluating their efficacy and mechanism of action. Enzyme inhibition studies aim to determine parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov

Chromone derivatives have been identified as inhibitors of several key enzymes. For example, compounds structurally related to chromones, such as dicoumarol, are known potent competitive inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govproteopedia.org Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. khanacademy.org In the case of NQO1, these inhibitors compete with the enzyme's cofactor, NAD(P)H. nih.govproteopedia.org

The specificity of an inhibitor refers to its ability to preferentially bind to its intended target over other enzymes. High specificity is a desirable trait as it can reduce the likelihood of off-target effects. Research has led to the identification of chromone-related compounds that are selective inhibitors for specific enzyme families. For instance, pan-ALDH1A inhibitors have been developed that selectively target the ALDH1A subfamily of aldehyde dehydrogenases, which are implicated in cancer stem cell survival. nih.gov The inhibitory activity is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific kinetic data for this compound is not extensively detailed, studies on the broader class of chromones provide insight into their inhibitory profiles. researchgate.net

| Target Enzyme | Inhibitor Class / Compound | Type of Inhibition | Kinetic Parameter | Specificity Profile |

|---|---|---|---|---|

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Coumarins and Flavones | Competitive (with NAD(P)H) | Not specified | Inhibits NQO1 activity |

| Aldehyde Dehydrogenase 1A (ALDH1A) Family | Pan-ALDH1A inhibitors | Not specified | Not specified | Selective for ALDH1A family members |

| Aldehyde Oxidase | 3-Formyl Chromone Derivatives | Predicted | Not specified | Predicted as potent inhibitors |

| Tyrosinase | Kojic Acid (for comparison) | Competitive | IC₅₀: 30 µM - 58 µM (substrate-dependent) | Well-characterized tyrosinase inhibitor |

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological profile of 3-(hydroxymethyl)chromone derivatives is highly dependent on the nature and position of substituents on the chromone (B188151) core. The chromone ring system is considered a "privileged scaffold" in drug discovery, and modifications to this core can fine-tune its pharmacological effects. nih.govnih.gov Research has shown that the type, number, and placement of functional groups play a vital role in determining the potency and selectivity of these compounds across a range of biological targets, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov

Studies on various chromone derivatives have established several key SAR principles:

Position 2: The substituent at the C-2 position can significantly impact activity. For instance, derivatives with a phenyl group at this position generally show higher anticancer activity compared to those with a methyl group. nih.gov

Position 5: Bulky substituents at the C-5 position have been shown to be important for certain activities. In a series of bis-chromone derivatives, a 5-cyclohexylmethoxy group on one of the chromone rings was found to increase anti-proliferative activity. nih.gov Similarly, for inhibitors of the breast cancer resistance protein ABCG2, a 4-bromobenzyloxy substituent at position 5 was found to be crucial for activity. nih.gov

Position 6: The C-6 position is a critical site for modification. For SIRT2 inhibitors, electron-withdrawing groups like chloro or nitro at C-6 were found to be more favorable for activity than electron-donating groups like methoxy (B1213986). acs.org In contrast, for anti-inflammatory thiazolylchromones, a 6-chloro substituent contributed to good activity. researchgate.net In a study on 3-formyl chromone derivatives, closely related to this compound, the presence of an electron-donating group (EDG) or an electron-withdrawing group (EWG) at the 6-position was shown to modulate electron density and biological properties. nih.gov Specifically, a 6-isopropyl derivative displayed high binding affinity for the insulin-degrading enzyme. nih.gov

Position 7: Substituents at the C-7 position, particularly those capable of hydrogen bonding, often enhance biological activity. For anticancer bis-chromones, an electron-donating group such as a methoxy (-OCH3) or a hydrogen-bonding hydroxyl (-OH) group at C-7 increased potency. nih.gov Likewise, for chromone derivatives designed to inhibit superoxide (B77818) anion generation, a methoxy group at the 7-position was found to greatly impact activity. nih.gov

Position 8: The C-8 position also contributes to activity, though perhaps to a lesser extent than C-6. In the development of SIRT2 inhibitors, it was found that having a substituent at the C-6 position was more important for activity than one at the C-8 position. acs.org

The interplay between substituents can also lead to distinct biological profiles. For example, in a study on dirchromone derivatives, introducing a hydroxy group diminished cytotoxicity but retained some antibacterial activity, suggesting that different mechanisms of action are at play. nih.govacs.org

| Position | Substituent Type | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Phenyl | Increased Potency | Anticancer | nih.gov |

| C-5 | Bulky Ether (Cyclohexylmethoxy) | Increased Potency | Anticancer | nih.gov |

| C-5 | Bulky Ether (4-Bromobenzyloxy) | Essential for Activity | ABCG2 Inhibition | nih.gov |

| C-6 | Electron-Withdrawing (e.g., -Cl, -NO2) | Increased Potency | SIRT2 Inhibition | acs.org |

| C-6 | Electron-Donating (e.g., -OCH3) | Decreased Potency | SIRT2 Inhibition | acs.org |

| C-6 | Chloro (-Cl) | Enhanced Potency | Anti-inflammatory | researchgate.net |

| C-6 | Isopropyl | High Binding Affinity | Insulin-Degrading Enzyme | nih.gov |

| C-7 | Electron-Donating / H-bonding (-OH, -OCH3) | Increased Potency | Anticancer | nih.gov |

| C-7 | Methoxy (-OCH3) | Increased Potency | Anti-inflammatory | nih.gov |

Stereochemical Requirements for Enhanced Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates molecular recognition and biological activity. longdom.org While specific research on the stereochemical requirements of chiral this compound derivatives is limited, the principles derived from other chiral compounds underscore its potential importance. Chiral molecules can exist as enantiomers—non-superimposable mirror images—which may exhibit vastly different biological activities and toxicities because they interact differently with chiral biological targets like enzymes and receptors. longdom.org

The significance of stereochemistry has been clearly demonstrated in related heterocyclic compounds. For example, in a study of the nature-inspired compound 3-Br-acivicin and its derivatives, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govnih.gov This stereoselectivity was suggested to arise from the specific recognition and uptake of the "natural" isomers by L-amino acid transport systems. nih.gov This highlights that even for compounds with identical physical properties like solubility, stereochemistry can govern cellular uptake, leading to profound differences in potency. nih.gov

Furthermore, molecular modeling can reveal the structural and stereochemical necessities for efficient interaction with a biological target. nih.govnih.gov In another example, the regioselective and stereoselective synthesis of chromone-isoxazolidine hybrids resulted in compounds with prominent anticancer activity, implying that the specific stereoisomer produced was crucial for the observed effect. nih.gov

Although this compound itself is achiral, the introduction of substituents on the chromone core or modifications of the hydroxymethyl group could create chiral centers. Based on established principles, it is highly probable that the resulting enantiomers would exhibit different biological profiles. Therefore, any drug design and optimization strategy involving chiral derivatives of this compound would necessitate the synthesis and evaluation of individual stereoisomers to identify the more active and safer candidate.

Conformational Effects on Biological Response

The biological response of a molecule is not only dependent on its static structure but also on its conformational flexibility, which determines how it can adapt its shape to fit into a biological target's binding site. The conformation of this compound and its derivatives is influenced by the geometry of the chromone ring and the rotational freedom of its substituents.

Crystal structure analysis of this compound reveals that the fused-ring system is nearly planar, being only slightly puckered. researchgate.net The heterocyclic pyran ring and the fused benzene (B151609) ring form a substantially planar chromone core. mdpi.com This relative planarity provides a rigid scaffold for the presentation of substituents.

The hydroxymethyl group at the C-3 position possesses rotational freedom around the C3-C(hydroxymethyl) bond. The specific orientation, or conformation, of this group can be critical for forming key interactions, such as hydrogen bonds, with a target receptor. In the crystal structure of this compound, the hydroxy oxygen atom deviates significantly from the plane of the heterocyclic ring, adopting a specific dihedral angle. researchgate.net

Ligand Design and Optimization Strategies Based on SAR Analysis

Ligand-based drug design (LBDD) utilizes the knowledge of molecules known to interact with a biological target to develop new, improved compounds, particularly when the 3D structure of the target is unknown. jubilantbiosys.commdpi.com This approach relies heavily on the analysis of structure-activity relationships to build predictive models and guide the design of new analogues with enhanced potency, selectivity, or pharmacokinetic properties. jubilantbiosys.com

Based on the SAR data for this compound and related chromone derivatives, several optimization strategies can be formulated:

Scaffold Decoration: The SAR findings from section 7.1 provide a clear roadmap for decorating the chromone scaffold. For example, to design a potent anticancer agent based on this core, a strategy would involve introducing a bulky ether group at C-5 and a hydrogen-bond donating group (like -OH or -OCH3) at C-7. nih.gov Conversely, for a SIRT2 inhibitor, the focus would be on incorporating small, electron-withdrawing groups at positions C-6 and C-8. acs.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to improve activity or ADME (absorption, distribution, metabolism, and excretion) properties. For instance, a study on anti-inflammatory chromones successfully replaced a phenol (B47542) group with a 3-fluorothiophenol (B1676560) as a bioisostere, resulting in a compound with prominent activity. nih.gov

Computational Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural descriptors of the molecules with their biological activity. A 3D-QSAR model developed for antioxidant chromone derivatives was able to successfully predict the activity of new compounds, demonstrating its utility in virtual screening and the design of novel antioxidants. mdpi.com Such models can help prioritize which derivatives to synthesize, saving time and resources.

Target-Specific Optimization: The SAR data shows that different substitution patterns are required for different biological targets. A successful ligand design strategy must be target-specific. For example, while a 4-bromobenzyloxy group at C-5 is key for ABCG2 inhibition nih.gov, a 6-isopropyl group appears optimal for binding to the insulin-degrading enzyme. nih.gov This highlights the importance of tailoring the optimization strategy to the specific disease-related target.

By integrating these strategies, SAR analysis serves as the foundation for the rational design and optimization of this compound derivatives, guiding the iterative process of modifying a lead compound to achieve a desired therapeutic profile.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely employed in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as a chromone (B188151) derivative, within the active site of a target protein. frontiersin.orgmdpi.com The process involves generating numerous possible conformations (poses) of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding energy. researchgate.net

In studies involving chromone derivatives, molecular docking has been utilized to explore their potential as inhibitors for various protein targets. For instance, research on 3-formyl chromone derivatives showed strong binding affinities with proteins like insulin-degrading enzyme (IDE), cyclooxygenase (COX), and the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net The docking analyses identify crucial amino acid interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. mdpi.com For example, 6-isopropyl-3-formyl chromone demonstrated a higher binding affinity for IDE than the reference standard, dapagliflozin. researchgate.net Similarly, chromone-embedded peptidomimetics have been docked against SARS-CoV-2 Mpro, with some compounds showing high binding energy, suggesting potent inhibitory properties. researchgate.netnih.gov These simulations provide a static snapshot of the interaction, which is foundational for understanding the compound's mechanism of action at a molecular level.

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular approach in computational chemistry for calculating a molecule's geometric and electronic properties. nih.gov For chromone derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various quantum chemical descriptors that help in understanding the molecule's reactivity, stability, and site selectivity. nih.govrasayanjournal.co.in These descriptors include parameters like chemical potential, hardness, softness, and electrophilicity. rasayanjournal.co.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical quantum chemical descriptor. nih.gov This energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a large energy gap indicates high stability and low reactivity. nih.gov

In the context of chromone derivatives, the HOMO-LUMO energy gap is analyzed to gain insights into their bioactive nature. nih.govresearchgate.net For example, studies on 3-formyl chromone derivatives have confirmed their bioactive potential through the analysis of this gap. nih.govresearchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. wuxiapptec.com Understanding these properties is crucial for predicting how 3-(Hydroxymethyl)chromone might interact with biological targets.

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capacity. |